molecular formula C19H18N4O2S B276485 6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276485
M. Wt: 366.4 g/mol
InChI Key: LMVNFTMKXPZPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the triazolo-thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of 6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it can inhibit various enzymes and pathways involved in cancer cell growth, angiogenesis, and inflammation. It has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to have antimicrobial activity against various microorganisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. It has shown potential for use in various fields, including cancer research, antimicrobial research, and anti-inflammatory research. However, one of the major limitations is its toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which limits its potential use in clinical settings.

Future Directions

There are several future directions for research on 6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major areas of research is its potential use as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of research is its potential use as an antimicrobial agent. Studies are needed to determine its activity against specific microorganisms and to optimize its dosing and administration. Additionally, further studies are needed to fully understand its anti-inflammatory properties and its potential use in treating inflammatory diseases.

Synthesis Methods

6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods. One of the most common methods is the reaction of 3-(2-bromoethyl)-6-(3-ethoxyphenyl)-1,2,4-triazole-5-thiol with 4-methylphenol in the presence of a base. Another method involves the reaction of 3-(2-bromoethyl)-6-(3-ethoxyphenyl)-1,2,4-triazole-5-thiol with 4-methylphenol in the presence of copper powder and potassium carbonate.

Scientific Research Applications

6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields. One of the major areas of research is its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as an antimicrobial agent, as it has shown activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has shown to reduce inflammation in various animal models.

properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

6-(3-ethoxyphenyl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-3-24-16-6-4-5-14(11-16)18-22-23-17(20-21-19(23)26-18)12-25-15-9-7-13(2)8-10-15/h4-11H,3,12H2,1-2H3

InChI Key

LMVNFTMKXPZPFO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)C

Origin of Product

United States

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